4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one
Description
Properties
IUPAC Name |
4-benzyl-5-(4-pyridin-2-ylpiperazine-1-carbonyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-20-16-28-15-18(25(20)14-17-6-2-1-3-7-17)21(27)24-12-10-23(11-13-24)19-8-4-5-9-22-19/h1-9,18H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTUWMWQUYCMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, often using pyridine derivatives as starting materials.
Formation of the Morpholine Ring: The morpholine ring is synthesized through cyclization reactions involving diethylene glycol derivatives.
Final Coupling: The benzyl group is introduced through a coupling reaction, typically using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one exhibit significant biological activities, including:
- Neuropharmacological Effects :
- Antimicrobial Activity :
- Cancer Research :
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- A study evaluated piperazine derivatives for their activity against adenosine receptors, highlighting their potential in treating neurodegenerative conditions .
- Another investigation into similar morpholine derivatives revealed their capability to modulate neurotransmitter systems, supporting their use as anxiolytics or antidepressants.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby reducing disease progression .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares key motifs with several analogs:
Key Observations :
- Core Variability: While the target compound uses a morpholinone core, analogs employ pyrido-pyrimidinone, phthalazinone, or fused heterocycles (e.g., isothiazoloquinazolinone), altering ring strain and hydrogen-bonding capacity .
- Substituent Effects : The benzyl group in the target compound and enhances lipophilicity, whereas fluorinated benzyl groups in may improve metabolic stability. Pyridinyl substituents (target, ) could enhance solubility via basic nitrogen atoms.
- Piperazine Linkages : Piperazine-carbonyl groups are common across analogs, serving as spacers to optimize binding or solubility .
Physicochemical Properties (Inferred)
Analysis :
Pharmacological Implications
- Target Engagement: The morpholinone and pyridinyl groups in the target compound and may target kinase ATP-binding pockets, while the thiazolidinone-thioketone in could modulate redox-sensitive enzymes .
- Selectivity : The benzyl group in the target compound might confer selectivity over analogs with bulkier substituents (e.g., trifluoromethylpyridinyl in ). Piperazine-carbonyl linkages in and the target compound may enhance interactions with amine-recognizing receptors .
Biological Activity
4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one is a morpholine derivative notable for its complex structure, which includes a morpholine ring, a piperazine moiety, and a pyridine group. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities, particularly in neuropharmacology and as a therapeutic agent.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 395.459 g/mol. The compound's structure can be visualized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the morpholine ring.
- Introduction of the benzyl and piperazine groups.
- Carbonylation to link the piperazine to the morpholine.
Detailed synthetic routes are often proprietary or found in specialized literature, emphasizing the complexity of generating such multifunctional compounds.
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit significant biological activities, including:
- Neuropharmacological effects : Modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, suggests potential anxiolytic or antidepressant properties.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their mechanisms and efficacy:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens. For instance, related piperazine derivatives demonstrated notable inhibition against Leishmania species, highlighting their potential as antiparasitic agents .
- CYP Enzyme Inhibition : Some analogs were identified as strong inhibitors of cytochrome P450 enzymes (CYP51 and CYP5122A1), which are crucial in sterol biosynthesis in parasites . This inhibition could lead to therapeutic applications in treating infections caused by these organisms.
- Antiviral Properties : Research has indicated that nitrogen heterocycles, including derivatives of this compound, exhibit antiviral activity against different viral targets, suggesting a broader spectrum of biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of morpholine derivatives. The presence of specific functional groups significantly influences their pharmacological properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[3-fluoro-4-[4-(2-morpholin-4-yl)benzoyl]piperazin-1-yl]propan-1-one | Piperazine and morpholine | Antipsychotic properties |
| 1-[3-fluoro-4-[4-[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]piperazin-1-yl]phenyl]propan-1-one | Similar piperazine framework | Antimicrobial activity |
| 1-[3-fluoro-4-[4-[2-nitrobenzoyl]piperazin]phenyl]propanone | Contains nitro groups | Potential anti-inflammatory effects |
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with various receptors (e.g., serotonin receptors) influencing neurotransmission.
Q & A
Basic: What synthetic strategies are recommended for constructing the morpholinone and piperazine-carbonyl moieties?
Methodological Answer:
The morpholinone core can be synthesized via cyclization of β-amino alcohols or through ring-closing reactions of appropriately substituted precursors. For the piperazine-carbonyl moiety, coupling reactions using carbodiimides (e.g., EDC) or mixed carbonates are effective. For example:
- Piperazine derivatives can react with activated carbonyl intermediates (e.g., chloroacetyl or benzodioxinylcarbonyl groups) under nucleophilic conditions .
- Use DMF or DCM as solvents, with catalytic bases (e.g., triethylamine) to facilitate acylation .
Key Validation: Confirm intermediates via TLC and purify via silica gel chromatography .
Advanced: How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric synthesis?
Methodological Answer:
- Employ chiral catalysts (e.g., iridium-based catalysts) for allylic amination or asymmetric hydrogenation of intermediates .
- Use SFC (Supercritical Fluid Chromatography) to monitor ee during synthesis; optimize solvent polarity and temperature to enhance resolution .
- Example: A 57% yield with 90% ee was achieved using allylic acetate and benzyl piperazine-1-carboxylate in DMF at 50°C .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- NMR : Assign peaks for the benzyl group (δ ~7.3 ppm, multiplet), pyridinyl protons (δ ~8.5 ppm), and morpholinone carbonyl (δ ~170 ppm in ) .
- HRMS : Confirm molecular formula (e.g., [M+H] for CHNO requires m/z 378.1818) .
- FTIR : Identify carbonyl stretches (~1650–1750 cm) and piperazine N-H bends (~3300 cm) .
Advanced: How to resolve contradictions in cytotoxicity data across cell lines?
Methodological Answer:
- Standardize assay conditions: Use identical cell lines (e.g., MCF-7, HeLa), incubation times, and concentrations (IC values may vary due to metabolic differences) .
- Verify compound stability under assay conditions via HPLC.
- Compare with structurally similar analogs (e.g., substituent effects on hCA I/II inhibition) to identify structure-activity relationships (SAR) .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Cytotoxicity : MTT assay using cancer cell lines (e.g., IC determination) .
- Enzyme Inhibition : Carbonic anhydrase (hCA I/II) assays via stopped-flow CO hydration; compare Ki values with reference inhibitors (e.g., acetazolamide) .
- Receptor Binding : Radioligand displacement assays for dopaminergic or serotonergic receptors, given piperazine’s affinity .
Advanced: How can computational modeling guide SAR studies for target selectivity?
Methodological Answer:
- Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like hCA II or dopamine D3 receptors .
- Modify substituents (e.g., benzyl vs. nitro groups) to enhance binding energy; validate with free-energy perturbation (FEP) calculations.
- Example: Replacing 2,3-dichlorophenyl with 2,4-dichlorophenyl in piperazine analogs improved D3 receptor selectivity by 15-fold .
Basic: What purification methods are effective for removing by-products in final-step synthesis?
Methodological Answer:
- Normal-phase chromatography : Use hexanes/EtOAC (1:1) with 0.25% EtN to prevent tailing of basic piperazine derivatives .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for morpholinone-containing compounds .
- HPLC : Apply C18 columns with acetonitrile/water gradients for high-purity isolation (>95%) .
Advanced: What strategies mitigate instability of the morpholinone ring under acidic/basic conditions?
Methodological Answer:
- Protect the morpholinone carbonyl during synthesis using tert-butoxycarbonyl (Boc) groups .
- Avoid strong acids/bases; use mild conditions (pH 6–8) for deprotection.
- Monitor degradation via stability-indicating assays (e.g., stress testing at 40°C/75% RH) .
Basic: How to validate synthetic yields against computational predictions?
Methodological Answer:
- Use retrosynthetic software (e.g., Synthia) to predict feasible pathways and compare with experimental yields .
- Calculate atom economy and reaction mass efficiency (RME) to identify waste-generating steps .
Advanced: Can metabolic stability be predicted early in lead optimization?
Methodological Answer:
- Perform microsomal stability assays (human/rat liver microsomes) to measure t.
- Use computational tools (e.g., ADMET Predictor) to identify metabolic hotspots (e.g., morpholinone oxidation or piperazine N-dealkylation) .
- Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to block CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
